molecular formula C12H13NO3 B1274861 1-Butyl-3,1-benzoxazine-2,4-dione

1-Butyl-3,1-benzoxazine-2,4-dione

Cat. No.: B1274861
M. Wt: 219.24 g/mol
InChI Key: GNXNHIFZVKBXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3,1-benzoxazine-2,4-dione is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. These compounds are often used in the synthesis of polymers and have applications in various fields such as materials science, chemistry, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3,1-benzoxazine-2,4-dione typically involves the reaction of an appropriate amine with a phenolic compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the formation of the benzoxazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3,1-benzoxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

1-Butyl-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butyl-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-
  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-ethyl-
  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-propyl-

Uniqueness

1-Butyl-3,1-benzoxazine-2,4-dione stands out due to its specific butyl group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-butyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H13NO3/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)16-12(13)15/h4-7H,2-3,8H2,1H3

InChI Key

GNXNHIFZVKBXAK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isatoic anhydride (8.16 g, 50.0 mmol) in DMF (100 mL) was added sodium hydride (66% in oil, 2.00 g, 55 mmol) under ice-cooling, and the mixture was stirred at the same temperature for 10 min. 1-Iodobutane (8.5 mL, 75 mmol) was added to the obtained mixture and the mixture was stirred at room temperature for 64 hr. Ice water was added to the reaction mixture and the mixture was extracted twice with ethyl acetate. The combined organic layer was washed twice with water and concentrated under reduced pressure to give the title compound (10.5 g), which was used for the next reaction without purification.
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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